N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
説明
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a piperazine-linked tetrahydroquinazoline moiety and methyl groups. The piperazine linker enhances solubility and bioavailability, while the methyl groups (N,N,6-trimethyl) likely influence steric and electronic properties .
特性
IUPAC Name |
N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-14-12-17(24(2)3)23-19(22-14)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)20-13-21-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXGBDKCYTBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine can be described by its molecular formula and a molecular weight of 342.45 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a tetrahydroquinazoline moiety.
Research indicates that N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine may interact with various biological targets:
- PI3K Inhibition : The compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cellular functions such as growth and metabolism. Inhibition of the PI3K pathway can have therapeutic implications in cancer treatment and inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- CNS Activity : Given the presence of the tetrahydroquinazoline structure, there is potential for neuroactive properties. Compounds in this class have been associated with modulation of neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders .
Antimicrobial Activity Table
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| N,N,6-trimethyl... | TBD | TBD |
Case Studies
- Cancer Research : A study investigated the effects of compounds structurally related to N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine on various cancer cell lines. Results indicated that these compounds could reduce cell viability in a dose-dependent manner through apoptosis induction.
- Inflammatory Diseases : Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results showed significant reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.
科学的研究の応用
Structure and Composition
The compound features a pyrimidine core substituted with a piperazine and tetrahydroquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 296.42 g/mol. The unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinazoline exhibit promising anticancer properties. For instance, compounds similar to N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Antitumor Efficacy
In a study by Selvakumar et al., a series of tetrahydroquinazoline derivatives were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity and potential for further development as anticancer agents .
Neurological Applications
The compound's interaction with neurotransmitter receptors positions it as a candidate for neurological disorders. Specifically, it has been studied as an allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .
Case Study: Neuroprotective Effects
Research has shown that certain derivatives can enhance cognitive functions in animal models by modulating AMPA receptor activity. These findings suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Antiviral Properties
The antiviral potential of compounds related to N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine has also been explored. Studies indicate that these compounds can inhibit viral replication mechanisms in vitro.
Case Study: Antiviral Screening
In recent investigations, derivatives were screened against various viruses, showing significant inhibition rates that warrant further exploration for antiviral drug development .
Data Table: Summary of Research Findings
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine and analogous compounds from the evidence:
Key Structural Insights:
- Piperazine vs. Pyrrolidine Linkers : The target compound’s piperazine linker (vs. pyrrolidine in ) may confer greater conformational flexibility and improved solubility .
- Tetrahydroquinazoline vs.
- Methyl Substitution : The N,N,6-trimethyl groups on the pyrimidine core (target) may enhance metabolic stability compared to unmethylated analogs (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
